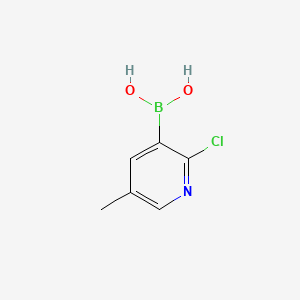

2-Chloro-5-methylpyridine-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHWEBDZKPQNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376751 | |

| Record name | 2-CHLORO-5-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-86-6 | |

| Record name | B-(2-Chloro-5-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CHLORO-5-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Heterocyclic Building Block in Organic Synthesis

The primary significance of 2-Chloro-5-methylpyridine-3-boronic acid in organic synthesis lies in its function as a heterocyclic building block. chemimpex.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to many areas of chemistry. This particular compound is esteemed for its role in constructing complex molecular architectures, largely through its participation in palladium-catalyzed cross-coupling reactions. chemimpex.com

The most notable of these is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. chemimpex.comresearchgate.net In this reaction, the boronic acid group acts as the organoboron component, which couples with an organic halide in the presence of a palladium catalyst. researchgate.net The unique structure of this compound, with its distinct chloro and methyl substituents, enhances its reactivity and selectivity in these chemical transformations. chemimpex.com This allows chemists to precisely introduce the 2-chloro-5-methylpyridyl group into a target molecule, a common structural motif in many biologically active compounds. The C-B bond in the compound can be efficiently converted into various other bonds, including carbon-heteroatom and carbon-halogen bonds, further extending its synthetic utility. acs.org

The strategic placement of the chloro and methyl groups on the pyridine (B92270) ring allows for predictable reactivity, making it a reliable tool for synthetic chemists aiming to streamline research and development processes. chemimpex.com Its stability, coupled with its versatile reactivity, makes it an essential intermediate in the multi-step synthesis of elaborate organic molecules for pharmaceuticals and agrochemicals. chemimpex.com

| Property | Value |

| CAS Number | 913835-86-6 |

| Molecular Formula | C₆H₇BClNO₂ |

| Molecular Weight | 171.389 g/mol |

| Functional Groups | Boronic Acid, Halogenated, Nitrogen Heterocycle |

This table summarizes the key chemical properties of this compound. frontierspecialtychemicals.com

Role in Medicinal Chemistry and Pharmaceutical Development

In the realms of medicinal chemistry and pharmaceutical development, 2-Chloro-5-methylpyridine-3-boronic acid serves as a crucial starting material and intermediate. chemimpex.comnumberanalytics.com The pyridine (B92270) scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. By using this boronic acid derivative, medicinal chemists can incorporate the substituted pyridine ring into novel drug candidates to explore their therapeutic potential. chemimpex.comresearchgate.net

Researchers leverage the compound's unique properties to design and optimize molecules aimed at specific biological targets. chemimpex.com The introduction of the 2-chloro-5-methylpyridyl moiety can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. Its application in the development of targeted therapies highlights its importance in the pharmaceutical industry. chemimpex.com Boron-containing compounds, in general, have emerged as an exciting area of research, with the boron atom's unique ability to form stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes. mdpi.comnih.gov This has led to the successful development of several FDA-approved boron-containing drugs. mdpi.com

Overview of Research Trajectories for Organoboron Compounds

Established Synthetic Routes and Reaction Conditions

The introduction of a boronic acid group at the C-3 position of the 2-chloro-5-methylpyridine (B98176) scaffold is typically accomplished through the formation of an organometallic intermediate followed by quenching with a boron electrophile. The principal strategies employed include the electrophilic trapping of organometallic reagents, halogen-metal exchange, and directed ortho metallation.

Electrophilic Trapping of Organometallic Reagents

This method involves the generation of a nucleophilic organometallic species at the 3-position of the pyridine (B92270) ring, which is then trapped by an electrophilic boron-containing reagent, such as a trialkyl borate (B1201080). The organometallic intermediate can be formed via deprotonation (lithiation) of a C-H bond.

The direct deprotonation of 2-chloro-5-methylpyridine at the 3-position to form the corresponding organolithium species is a potential route. This lithiated intermediate can then react with a borate ester, like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. The general mechanism for such a lithiation-borylation sequence is depicted below:

General Reaction Scheme:

The success of this approach hinges on the regioselectivity of the deprotonation step. For 2-chloropyridine (B119429) derivatives, lithiation can be complex, with the possibility of deprotonation at different positions or even addition of the organolithium reagent to the pyridine ring. The presence of the chloro and methyl groups on the ring influences the acidity of the ring protons and thus the site of metalation.

Halogen-Metal Exchange Strategies

A more regioselective and commonly employed method for the synthesis of aryl and heteroaryl boronic acids is the halogen-metal exchange. nih.gov This strategy involves the replacement of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium, to form a highly reactive organometallic intermediate. This intermediate is then quenched with a borate ester.

For the synthesis of this compound, a suitable precursor would be 3-bromo-2-chloro-5-methylpyridine. This starting material is commercially available. bldpharm.comnih.govchemimpex.com The bromine atom at the 3-position is more susceptible to halogen-metal exchange than the chlorine atom at the 2-position when treated with an organolithium reagent like n-butyllithium at low temperatures. The resulting 3-lithiated species is then trapped in situ with a borate ester. orgsyn.org

Illustrative Reaction Scheme:

This approach offers excellent control over the position of borylation. The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. orgsyn.org The in situ quench, where the organolithium reagent is added to a mixture of the halo-pyridine and the borate ester, is often preferred to minimize decomposition of the potentially unstable lithiated intermediate. arkat-usa.org

A practical protocol for a similar transformation on a bromoheterocycle involves the use of a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi), which can circumvent the need for cryogenic conditions in some cases. mdpi.com

Directed Ortho Metallation (DoM) Approaches

Directed ortho metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. ontosight.ai This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. scispace.com

While 2-chloro-5-methylpyridine itself does not possess a strong DMG that would direct metalation to the 3-position, a synthetic intermediate bearing a suitable DMG could be employed. For instance, if a directing group such as an amide or a methoxy (B1213986) group were present at a position that directs lithiation to the desired carbon, this would be a viable strategy. However, for the direct synthesis from 2-chloro-5-methylpyridine, DoM is less straightforward as the pyridine nitrogen and the chloro group can influence the regioselectivity of the lithiation in a complex manner. Studies on 2-chloropyridine have shown that lithiation can occur at the C-6 position under certain conditions.

Precursor Chemistry and Intermediate Transformations for Pyridine-Boronic Acids

The synthesis of this compound is critically dependent on the availability of the key precursor, 2-chloro-5-methylpyridine. Several synthetic routes to this intermediate have been established.

One common industrial method involves the chlorination of 3-methylpyridine (B133936). A process for the direct chlorination of 3-methylpyridine in the presence of a catalyst has been developed. scispace.com Another approach starts from 3-methylpyridine N-oxide. This compound is reacted with an electrophilic reagent like benzoyl chloride in the presence of an organic base, followed by treatment with a chlorinating agent such as phosphorus oxychloride to yield 2-chloro-5-methylpyridine with good yields. guidechem.com

A multi-step synthesis starting from the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester has also been described. google.comsihaulichemicals.com This ester is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation afford 2-hydroxy-5-methylpyridine, which is then chlorinated to give the desired 2-chloro-5-methylpyridine. google.comgoogle.com A modification of this process allows for the direct conversion of an intermediate dihalo compound to 2-chloro-5-methylpyridine in a single step using a chlorinating agent at elevated temperatures. google.com

The table below summarizes a selection of reaction conditions for the synthesis of the precursor 2-chloro-5-methylpyridine.

| Starting Material | Reagents and Conditions | Yield |

| 3-Methylpyridine N-Oxide | 1. Benzoyl chloride, triethylamine, dichloromethane, -10 °C to reflux2. Phosphorus oxychloride, chlorobenzene, reflux | 82.2% |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | 1. Halogenation (e.g., Cl₂) 2. Dehydrohalogenation 3. Chlorination (e.g., POCl₃) | - |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or phosgene, trichlorobenzene, 80-130 °C | - |

Once 2-chloro-5-methylpyridine is obtained, it can be further functionalized to introduce a bromine atom at the 3-position to prepare the precursor for the halogen-metal exchange route.

Optimization of Synthetic Procedures for Enhanced Efficiency and Scalability

The efficiency and scalability of the synthesis of pyridine boronic acids are crucial for their practical application. Several factors can be optimized to improve yields and facilitate large-scale production.

For syntheses involving halogen-metal exchange, the choice of organolithium reagent, solvent, and temperature are critical parameters. The use of an in situ trapping procedure, where the borylating agent is present during the formation of the organolithium species, can significantly improve the yield by minimizing the decomposition of the unstable intermediate. orgsyn.orgarkat-usa.org Furthermore, the development of protocols that operate at higher temperatures, for instance by using mixed metal reagents, can enhance the practicality of the synthesis on a larger scale. orgsyn.org

The purification of polar, water-soluble boronic acids can be challenging. A well-designed acid-base extraction sequence can be employed for the efficient isolation and purification of the final product, avoiding the need for chromatography. researchgate.net For unstable boronic acids, conversion to more stable derivatives, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates, can facilitate handling, purification, and storage. researchgate.netnih.gov The development of scalable methods for the formation of these stable boronate esters is an important aspect of process optimization. researchgate.net

In the context of scaling up lithiation reactions, careful control of temperature and addition rates is essential to ensure safety and reproducibility. Flow chemistry offers a promising alternative to batch processing for highly exothermic reactions like lithiation, providing better temperature control and improved safety for large-scale synthesis.

Continuous process improvements, such as catalyst selection for precursor synthesis and optimization of reaction times and concentrations, are key to developing a cost-effective and environmentally friendly synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reactions of Pyridylboronic Acidsresearchgate.netresearchgate.netnih.govwikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst. wikipedia.orglibretexts.org Pyridylboronic acids, including this compound, are valuable building blocks in this reaction for synthesizing biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals and advanced materials. nih.govresearchgate.net However, the presence of the nitrogen atom in the pyridine ring introduces unique challenges and reactivity patterns compared to simple arylboronic acids. researchgate.netnih.gov

Catalytic Systems and Ligand Effects in Palladium-Catalyzed Processesresearchgate.netacs.orgacs.org

The success of the Suzuki-Miyaura coupling of pyridylboronic acids is highly dependent on the choice of the palladium catalyst and the associated ligands. rsc.org The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

For pyridylboronic acids, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to enhance catalytic activity. nih.gov Ligands such as triphenylphosphine (B44618) (PPh₃), Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), and ferrocenylphosphines (e.g., dppf) have proven effective. acs.orgcdnsciencepub.com These bulky ligands promote the formation of monoligated, 12-electron palladium(0) species, which are highly reactive in the oxidative addition step, and they accelerate the rate of reductive elimination. The choice of ligand can significantly influence reaction yields and selectivity, particularly when dealing with less reactive coupling partners like aryl chlorides. acs.orgrsc.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and forming robust bonds with palladium, which can prevent catalyst decomposition at high temperatures.

Table 1: Effect of Different Palladium Catalysts and Ligands on Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Coupling Partners | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Pyridine-2-sulfonyl fluoride (B91410) + 2-Thiopheneboronic acid | ~75% | cdnsciencepub.com |

| Pd₂(dba)₃ | FcPPh₂ | 2,6-Dichloropyridine (B45657) + Alkyl pinacol boronic ester | Good yields | acs.org |

| Pd(PPh₃)₄ | PPh₃ | 2-Chloro-3-aminopyridine + Phenylboronic acid | Not successful | acs.org |

This table is for illustrative purposes and combines data from different reactions to show ligand effects.

Transmetalation Pathways and Rate-Determining Stepsberkeley.edu

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. chembites.org For this step to occur, the organoboron species must be activated by a base. Two primary mechanistic pathways are proposed:

The Boronate Pathway : The base (e.g., hydroxide) attacks the boronic acid to form a more nucleophilic "ate" complex, such as a trihydroxyborate [R-B(OH)₃]⁻. This anionic species then transmetalates with the arylpalladium(II) halide complex [Ar-Pd(II)-L₂-X]. chembites.orgresearchgate.net

The Oxo-Palladium Pathway : The base first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex [Ar-Pd(II)-L₂-OH]. This species then reacts directly with the neutral boronic acid. berkeley.educhembites.org

Systematic studies have shown that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving an arylpalladium hydroxo complex reacting with a neutral boronic acid is generally favored. berkeley.edu The exact mechanism and rate-limiting step can be influenced by the specific substrates, ligands, and reaction conditions. researchgate.netresearchgate.net In the decisive transition state, the base (e.g., acetate) can form a bridge between the boron and palladium atoms, facilitating the transfer of the organic group. nih.gov

Influence of Reaction Conditions on Coupling Efficiencyacs.orgnih.govcdnsciencepub.com

The efficiency of the Suzuki-Miyaura coupling is sensitive to several reaction parameters, including the choice of base, solvent, and temperature.

Base : The base is crucial for activating the boronic acid for transmetalation. wikipedia.org Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can impact reaction rates and yields. For challenging couplings, stronger bases like K₃PO₄ are often more effective. acs.org

Solvent : The solvent system must solubilize the various components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, n-butanol) and water is frequently used. nih.govcdnsciencepub.com Water can increase the solubility of the base and influence the transmetalation mechanism by enabling the formation of palladium-hydroxo intermediates. cdnsciencepub.com

Temperature : Reactions are typically run at elevated temperatures (e.g., 65-110 °C) to ensure a reasonable reaction rate. cdnsciencepub.comnih.gov The optimal temperature depends on the reactivity of the coupling partners and the thermal stability of the catalyst.

The rational design of these parameters is key to achieving high efficiency, especially when coupling heterocyclic substrates. nih.gov

Table 2: Influence of Reaction Conditions on Product Yield

| Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PyFluor + 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane | 65 | ~75% | cdnsciencepub.com |

| PyFluor + 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane + 20% H₂O | 65 | ~80% | cdnsciencepub.com |

| 3-Chloropyridine + Isoxazole boronic acid ester | K₃PO₄ | Dioxane | 110 | 35% | nih.gov |

This table is for illustrative purposes and combines data from different reactions to show the influence of reaction conditions.

Challenges in Cross-Coupling of 2-Pyridyl Boronic Acidsresearchgate.netwikipedia.orgnih.gov

While pyridylboronic acids are versatile reagents, those with the boronic acid group at the 2-position (adjacent to the nitrogen) are notoriously difficult coupling partners. researchgate.netnih.gov This "2-pyridyl problem" stems from the inherent instability and poor reactivity of these compounds, which complicates their use in Suzuki-Miyaura reactions. researchgate.netnih.gov Although the title compound, this compound, is a 3-pyridyl isomer and thus more stable, understanding the challenges associated with the 2-pyridyl position provides crucial context for the broader family of pyridylboronic acids.

Protodeboronation Phenomena and Strategies for Stabilizationwikipedia.orgresearchgate.neted.ac.uk

A major undesired side reaction for pyridylboronic acids, especially the 2-pyridyl isomer, is protodeboronation. researchgate.net This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the organoboron reagent. wikipedia.org

For 2-pyridyl boronic acid, this instability is particularly pronounced under neutral pH conditions. wikipedia.org The molecule can form a zwitterionic species where the pyridine nitrogen is protonated. This zwitterion is highly susceptible to a unimolecular fragmentation, leading to rapid protodeboronation. wikipedia.orged.ac.uk

Several strategies have been developed to mitigate protodeboronation:

Use of Boronate Esters : Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, significantly enhances stability. nih.govresearchgate.net MIDA boronates are air-stable solids that, under the reaction conditions, slowly hydrolyze to release the boronic acid. nih.govwikipedia.org This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition. nih.gov

pH Control : Identifying pH zones where the boronic acid is more stable can be crucial. Even notoriously unstable compounds like 2-pyridyl boronic acid can have a usable lifetime under specific pH conditions. ed.ac.uk

Use of Additives : Copper salts have been employed as stabilizing agents in some cases, potentially through coordination or by facilitating an alternative transmetalation pathway. researchgate.netnih.gov

Electron Deficiency and Nucleophilicity Considerationswikipedia.orgresearchgate.net

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced in this compound by the electron-withdrawing chloro group. While this can make the C-Cl bond more susceptible to oxidative addition if it were the electrophile, it reduces the nucleophilicity of the organoboron partner, potentially slowing down the transmetalation step.

Furthermore, the Lewis basicity of the pyridine nitrogen can be problematic. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition. researchgate.net For 2-pyridyl boronic acids, this can lead to the formation of stable, inactive palladacycles. The presence of a substituent at the 2-position, such as the chloro group in the title compound, can sterically hinder this coordination and make the pyridine nitrogen less Lewis basic, which can be beneficial for the catalytic process. researchgate.net

Other Relevant Chemical Transformations

Complex Formation with Diols

Boronic acids are well-known for their ability to reversibly form covalent bonds with diols, creating cyclic boronate esters. nih.govresearchgate.net This reactivity is a cornerstone of their application in chemical sensing and materials science. nih.gov The interaction of this compound with diols is governed by these established principles. The formation of a stable boronate ester requires the diol to have hydroxyl groups in a specific spatial arrangement, typically a 1,2- or 1,3-relationship, allowing for the formation of a five- or six-membered ring.

The reaction mechanism is pH-dependent. In aqueous solutions, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. researchgate.net The tetrahedral boronate is the more reactive species for complexation with diols. researchgate.net Consequently, the complex formation is more favorable at a pH greater than or equal to the pKa of the boronic acid. researchgate.net The electron-withdrawing nature of the chloro-substituted pyridine ring in this compound is expected to lower its pKa, potentially allowing for diol complexation at a lower pH compared to simple phenylboronic acids.

The equilibrium for this complexation can be influenced by the structure of the diol. For instance, binding affinity is often higher for saccharides like fructose (B13574) and sorbitol compared to glucose. nih.gov This interaction can be monitored using spectroscopic techniques. A common method involves a competitive binding assay with a fluorescent diol reporter like Alizarin Red S (ARS). nih.gov When the boronic acid binds to ARS, a fluorescent complex is formed. The subsequent addition of a competing diol displaces the ARS, leading to a measurable decrease in fluorescence intensity, which allows for the determination of binding constants. nih.gov

| Factor | Description | Effect on this compound |

|---|---|---|

| pH | The reaction is more efficient at pH values near or above the boronic acid's pKa, favoring the tetrahedral boronate species. researchgate.net | The electron-withdrawing pyridine ring likely lowers the pKa, enabling complexation under mildly acidic to neutral conditions. |

| Diol Structure | Requires 1,2- or 1,3-diols for stable cyclic ester formation. Binding affinity varies with the specific diol. nih.gov | Expected to form stable complexes with suitably structured diols such as catechols, and various saccharides. |

| Solvent | Typically performed in aqueous media, where the pH-dependence is most relevant. | Reactivity will be highly dependent on the aqueous solution's pH. |

Potential for Oxidative Homocoupling Reactions

Aryl boronic acids and their esters can undergo oxidative homocoupling to yield symmetrical biaryl compounds. This reaction, while often considered a byproduct in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, can be utilized as a primary synthetic route. nih.gov For this compound, this transformation would result in the formation of 2,2'-dichloro-5,5'-dimethyl-3,3'-bipyridine.

This process is typically mediated by a palladium catalyst, such as palladium(II) acetate, often in the presence of an oxidant. researchgate.net The reaction can be performed under mild conditions, including at room temperature and open to the atmosphere, making it an operationally simple alternative to other cross-coupling methods. nih.gov Various oxidants can be employed, with p-benzoquinone being a common choice. researchgate.net The mechanism is thought to involve the formation of palladium nanoparticles which may serve as the active catalyst. nih.gov

| Component | Example | Role in the Reaction |

|---|---|---|

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) researchgate.net | Facilitates the C-C bond formation. |

| Oxidant | p-Benzoquinone researchgate.net | Regenerates the active Pd(II) species to maintain the catalytic cycle. |

| Solvent | Methanol, Acetone/Water researchgate.net | Provides the reaction medium. |

| Temperature | Room Temperature nih.govresearchgate.net | Allows for mild reaction conditions. |

Reactivity with Amines for Imine Formation

The formation of an imine (a compound containing a carbon-nitrogen double bond) typically occurs through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). libretexts.orgmasterorganicchemistry.com This reaction is generally acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comnih.gov

Crucially, this compound, lacking a carbonyl group, does not directly react with amines to form imines under standard conditions. The boronic acid functional group (-B(OH)₂) does not possess the electrophilic carbon atom necessary for the initial nucleophilic attack by the amine that initiates imine formation. libretexts.org

However, a structurally related compound, 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787), which features an aldehyde group (-CHO) in place of the boronic acid, readily reacts with a wide range of primary amines to produce the corresponding 2-chloro-5-methylpyridine-3-carbaldehyde imines in excellent yields. researchgate.net This highlights that the pyridine scaffold itself is compatible with imine formation, but the presence of a carbonyl functional group is a prerequisite.

A distinct class of compounds known as iminoboronates combines both imine and boronic acid functionalities. chemrxiv.org These are typically formed from ortho-carbonylphenylboronic acids, where an aldehyde or ketone group is positioned adjacent to the boronic acid on an aromatic ring. In these specific molecules, the amine condenses with the carbonyl group, and the resulting imine can be stabilized by an intramolecular coordination between the imine's nitrogen and the boron atom. chemrxiv.org This specialized reactivity is not applicable to this compound due to the absence of the required ortho-carbonyl group.

| Compound | Functional Group at Position 3 | Reactivity with Primary Amines | Product |

|---|---|---|---|

| This compound | -B(OH)₂ (Boronic Acid) | No direct reaction to form an imine. | No imine formed. |

| 2-Chloro-5-methylpyridine-3-carbaldehyde | -CHO (Aldehyde) | Readily reacts to form an imine. researchgate.net | 2-Chloro-5-methylpyridine-3-carbaldehyde imine. researchgate.net |

| ortho-Formylphenylboronic acid | -B(OH)₂ and adjacent -CHO | Reacts to form an iminoboronate. chemrxiv.org | Cyclic iminoboronate structure. chemrxiv.org |

Applications in Advanced Organic Synthesis

Construction of Complex Organic Molecules and Biaryls

2-Chloro-5-methylpyridine-3-boronic acid is a fundamental reagent for the construction of intricate organic structures, particularly biaryl and hetero-biaryl motifs. Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comwikipedia.org This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) bonds by coupling an organoboron species with an organohalide. wikipedia.org

The boronic acid functionality on the pyridine (B92270) ring allows for the precise and efficient formation of new C-C bonds with a wide range of aryl and heteroaryl halides. chemimpex.com This capability makes it an essential building block for chemists aiming to synthesize complex molecular architectures from simpler, readily available precursors. chemimpex.com The presence of the chloro and methyl groups on the pyridine ring influences the electronic properties and reactivity of the molecule, offering selectivity in various chemical transformations. chemimpex.com The Suzuki-Miyaura reaction's tolerance for a broad array of functional groups and its typically mild reaction conditions make this compound a preferred reagent for late-stage functionalization in the synthesis of complex natural products and other elaborate organic molecules.

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Aryl Halide (e.g., Bromobenzene) | Palladium Catalyst, Base | Substituted Biaryl |

Synthesis of Substituted Pyridine Derivatives

The pyridine scaffold is a ubiquitous structural motif found in numerous biologically active molecules and functional materials. nih.gov this compound serves as a versatile platform for the synthesis of highly substituted pyridine derivatives. Through regioselective Suzuki-Miyaura cross-coupling reactions, the boronic acid at the C3 position can be coupled with various aryl or vinyl partners, while the chlorine atom at the C2 position remains available for subsequent transformations. acs.orgbeilstein-journals.org

This sequential cross-coupling strategy allows for the controlled and modular construction of pyridines with diverse substitution patterns. nih.gov For instance, novel Suzuki-Miyaura protocols have been developed for the selective conversion of polychlorinated aromatics, demonstrating the ability to target specific positions on the pyridine ring. acs.org Research has shown that even less reactive chloropyridines can be used as substrates in these coupling reactions to form desired products, highlighting the robustness of this synthetic approach. beilstein-journals.org This methodology provides an efficient pathway to access complex pyridine-based molecules that would be challenging to synthesize through traditional condensation or cycloaddition reactions. nih.gov

Development of Pharmaceutical and Agrochemical Intermediates

The pyridine ring and its derivatives are critical components in many pharmaceutical and agrochemical products. chemimpex.comguidechem.comresearchgate.net this compound and its parent compound, 2-chloro-5-methylpyridine (B98176), are key intermediates in the synthesis of these commercially important chemicals. chemimpex.comguidechem.comepo.org

In the agrochemical sector, 2-chloro-5-methylpyridine is a precursor for the synthesis of potent herbicides. epo.orggoogle.com For example, it is a starting material for 2-chloro-5-trichloromethylpyridine, an intermediate used in the production of fluazifop-butyl, a selective herbicide used to control grass weeds in broad-leaved crops. epo.org It is also an essential intermediate for neonicotinoid insecticides. researchgate.net The ability to introduce the 2-chloro-5-methylpyridine moiety into larger molecules via the boronic acid handle is crucial for developing new active ingredients. chemimpex.com Researchers in medicinal chemistry and process development utilize this compound to efficiently create novel structures for biological screening and to optimize synthetic routes for established products. chemimpex.com

Table 2: Industrial Relevance of the 2-Chloro-5-methylpyridine Core

| Industry | Application | Example Product Class | Reference Intermediate |

|---|---|---|---|

| Agrochemical | Herbicide Synthesis | Pyridyloxyphenoxy-propionates | 2-Chloro-5-trichloromethylpyridine |

| Agrochemical | Insecticide Synthesis | Neonicotinoids | 2-Chloro-5-methylpyridine |

Contributions to Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a chemical library. The goal is to identify compounds with desired biological activity. The modular and reliable nature of the Suzuki-Miyaura coupling makes this compound an excellent building block for this purpose.

By reacting this single boronic acid with a diverse collection of aryl and heteroaryl halides, chemists can generate a large library of substituted pyridine compounds. Each member of the library possesses the core 2-chloro-5-methylpyridine structure but differs in the substituent introduced at the C3 position. The versatility of related pyridine boronic acid pinacol (B44631) esters as robust building blocks for synthesizing diverse compound libraries has been noted. This approach allows for the systematic exploration of the chemical space around a core scaffold, which is a critical activity in the early stages of pharmaceutical and agrochemical research and development.

Integration into New Organic Synthesis Protocols

The advancement of organic chemistry relies on the development of new reactions and more efficient synthetic strategies. This compound and related organoboron reagents are frequently integrated into novel synthesis protocols that offer advantages over traditional methods. nih.govbldpharm.com

Researchers are continually developing new catalysts and reaction conditions to expand the scope and utility of cross-coupling reactions. For example, novel methods have been disclosed for preparing highly substituted pyridines through cascade reactions involving the copper-catalyzed cross-coupling of alkenylboronic acids. nih.gov Furthermore, new protocols for Suzuki-Miyaura reactions have been developed to achieve selective transformations on poly-halogenated substrates, which are often challenging. acs.org The unique reactivity of this compound allows it to be a key component in these innovative synthetic protocols, enabling chemists to build complex molecules with greater efficiency, selectivity, and functional group tolerance.

Research in Medicinal Chemistry Utilizing Organoboron Compounds

Boron-Containing Compounds as Drug Candidates

The incorporation of boron into drug candidates has gained considerable traction in modern medicinal chemistry. Boronic acids, in particular, are recognized for their unique ability to form reversible covalent bonds with biological targets, a characteristic that distinguishes them from many carbon-based compounds. 2-Chloro-5-methylpyridine-3-boronic acid serves as a key intermediate in the synthesis of a new generation of drug candidates. nih.gov Its pyridine (B92270) ring, substituted with a chloro and a methyl group, provides a versatile scaffold that can be readily modified to interact with specific biological pathways. nih.gov The presence of the boronic acid functional group is crucial, as it can engage in interactions with active site residues of enzymes, leading to potent and selective inhibition. researchgate.netmdpi.com

The development of boron-containing drugs has been spurred by the success of molecules like Bortezomib, a proteasome inhibitor used in cancer therapy. xml-journal.netnih.gov While direct therapeutic applications of this compound itself are not documented, its importance lies in its role as a precursor to more complex molecules with therapeutic potential. nih.gov Researchers utilize this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct intricate molecular architectures that are then evaluated as potential drug candidates for a variety of diseases. nih.govnih.gov

Design and Optimization of Bioactive Scaffolds

A central strategy in drug discovery is the design and optimization of bioactive scaffolds, which are core molecular structures that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a building block used to create novel bioactive scaffolds. nih.gov Its distinct arrangement of a pyridine ring, a chloro substituent, a methyl group, and a boronic acid moiety offers multiple points for chemical modification, allowing for the exploration of a wide chemical space. nih.govnih.gov

The Suzuki-Miyaura coupling reaction is a cornerstone of this process, enabling the linkage of the 2-chloro-5-methylpyridine (B98176) core to various aryl and heteroaryl groups. nih.govnih.gov This versatility allows medicinal chemists to design and synthesize libraries of compounds with diverse functionalities. For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro and methyl groups can influence the molecule's steric and electronic properties, impacting its binding affinity to a target protein. nih.gov The boronic acid group, as previously mentioned, can form stable complexes, further contributing to the design of potent and targeted therapeutic agents. nih.gov

Enzyme Inhibition Mechanisms Involving Boron Centers

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases. acs.org The boron atom, with its empty p-orbital, can accept a pair of electrons from a nucleophilic serine residue in the active site of an enzyme, forming a stable, reversible tetrahedral intermediate. mdpi.com This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

While specific studies detailing the direct enzyme inhibition by this compound are not prevalent, its derivatives are actively investigated as potential enzyme inhibitors. The pyridine core of the molecule can be elaborated to create compounds that target specific enzymes. For example, pyridine-3-boronic acid derivatives have been studied as inhibitors of the Staphylococcus aureus NorA efflux pump, which is involved in antibiotic resistance. mdpi.com By serving as a synthetic precursor, this compound facilitates the development of novel enzyme inhibitors where the boronic acid group is the key interacting element with the enzyme's active site. The broader scaffold, derived from this building block, is responsible for directing the molecule to the specific enzyme and ensuring high binding affinity and selectivity.

Emerging Therapeutic Applications of Boronic Acid Derivatives

The versatility of boronic acid derivatives has led to their exploration in a wide array of therapeutic areas. Compounds synthesized from precursors like this compound are being investigated for their potential in treating cancer, inflammatory diseases, and infectious diseases. researchgate.netnbinno.com The ability to fine-tune the chemical structure by modifying the pyridine ring and through Suzuki coupling allows for the development of compounds with specific biological activities. nih.gov

For instance, pyridine derivatives, in general, have shown significant potential as anticancer agents by targeting various cellular pathways. acs.orgnbinno.com The incorporation of a boronic acid group can enhance these activities. Furthermore, the development of allosteric modulators for G protein-coupled receptors (GPCRs) represents an exciting frontier in drug discovery, and heterocyclic building blocks like this compound are valuable for synthesizing such modulators. google.comnih.gov These emerging applications underscore the importance of this compound as a starting material for the discovery of novel therapeutics.

Role in Boron Neutron Capture Therapy (BNCT) Research

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapeutic modality for treating cancer. nih.govmdpi.com It involves the selective accumulation of a boron-10 (B1234237) (¹⁰B) containing agent in tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which have a short range and can selectively kill cancer cells while sparing adjacent healthy tissue. nih.gov

A critical component of successful BNCT is the development of boron delivery agents that can achieve high concentrations in tumors. mdpi.comresearchgate.net While this compound itself has not been specifically reported as a BNCT agent, the development of boron-containing pyridine derivatives is an active area of research. researchgate.net The pyridine scaffold offers a platform for creating new boron carriers with improved tumor targeting and pharmacokinetic properties. The synthesis of boronated pyridines for potential use in BNCT is a strategy being explored to overcome the limitations of currently used BNCT agents. researchgate.net The chemical properties of this compound make it a candidate for the synthesis of such novel boron delivery agents for future BNCT applications.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 913835-86-6 | mdpi.com |

| Molecular Formula | C6H7BClNO2 | mdpi.com |

| Molecular Weight | 171.39 g/mol | mdpi.com |

| Appearance | White to off-white powder | nih.gov |

| Application | Building block in medicinal chemistry and organic synthesis | nih.gov |

Based on a thorough review of available scientific literature, detailed computational studies specifically focused on this compound, covering the advanced characterization topics requested, have not been published. The required research findings for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, reactivity indices studies, and specific molecular docking simulations for this exact compound are not present in the public domain.

While computational analyses have been conducted on structurally similar pyridine derivatives, the user's strict requirement to focus solely on this compound and to not introduce information outside the explicit scope prevents the inclusion of data from related molecules. Fulfilling the request with scientifically accurate, detailed findings and data tables for each specified subsection is therefore not possible without the existence of dedicated research on this compound.

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Chloro-5-methylpyridine-3-boronic acid, ¹H, ¹³C, and ¹¹B NMR would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl protons of the boronic acid. The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group protons would appear as a singlet in the upfield region, likely around 2.3-2.5 ppm. The boronic acid hydroxyl protons often present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Six distinct signals would be anticipated: five for the pyridine ring carbons and one for the methyl carbon. The carbon atom attached to the boron (C3) would likely be observed in the 120-140 ppm range, though its signal can sometimes be broadened due to quadrupolar relaxation of the adjacent boron nucleus. The carbon bearing the chlorine atom (C2) would be expected at a higher chemical shift, typically above 150 ppm. The remaining pyridine carbons would resonate in the aromatic region (120-150 ppm), and the methyl carbon would appear in the aliphatic region (around 15-25 ppm).

¹¹B NMR: Boron-11 NMR is particularly informative for compounds containing boronic acids. A single, relatively broad signal is expected for the trigonal planar boron atom of the boronic acid group. The chemical shift for arylboronic acids typically falls in the range of 27 to 33 ppm relative to a standard reference (BF₃·OEt₂).

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H (ortho to -B(OH)₂) | 7.5 - 8.2 | Doublet |

| Pyridine H (para to -Cl) | 8.2 - 8.8 | Doublet |

| -CH₃ | 2.3 - 2.6 | Singlet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | 150 - 155 |

| C-B | 125 - 135 (potentially broad) |

| Aromatic C | 135 - 150 |

| Aromatic C | 120 - 130 |

| Aromatic C | 145 - 155 |

Expected ¹¹B NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) |

|---|

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, C=C, C-Cl, and B-O bonds. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the boronic acid group, often indicative of hydrogen bonding. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The B-O stretching vibrations typically appear as a strong band between 1300 and 1400 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| B-O Stretch | 1300 - 1400 | Strong |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₇BClNO₂), the calculated exact mass is approximately 171.0258 u. High-resolution mass spectrometry (HRMS) would be expected to confirm this mass with high accuracy. The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and boron (¹⁰B and ¹¹B in an approximate 1:4 ratio).

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) |

|---|---|

| [M]+ | ~171.03 |

| [M+H]+ | ~172.03 |

It is important to note that the exact positions of peaks in spectroscopic analyses can be influenced by factors such as the solvent used, the concentration of the sample, and the specific instrumentation employed. Therefore, the values presented in the tables above are estimates based on established principles and data from structurally related compounds.

Future Perspectives in Chemical Research on 2 Chloro 5 Methylpyridine 3 Boronic Acid

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 2-Chloro-5-methylpyridine-3-boronic acid and its precursors is expected to prioritize efficiency, cost-effectiveness, and sustainability. Current synthetic routes for related pyridinylboronic acids often involve multi-step processes, such as the metal-halogen exchange of a corresponding halopyridine followed by borylation. arkat-usa.orgorgsyn.org These methods can require cryogenic temperatures and organometallic intermediates, posing challenges for large-scale, sustainable production. orgsyn.org

Upcoming methodologies will likely focus on:

Catalytic C-H Borylation: Direct borylation of the C-H bond on the 2-chloro-5-methylpyridine (B98176) ring, catalyzed by transition metals like iridium or rhodium, represents a major leap in efficiency. arkat-usa.org This approach minimizes pre-functionalization steps, reducing waste and improving atom economy.

Improved Precursor Synthesis: Research will also target more efficient syntheses of the 2-chloro-5-methylpyridine scaffold itself. Innovations that move away from low-yield methods towards more selective, higher-yielding catalytic processes will be crucial.

Flow Chemistry: The adoption of continuous flow reactors can offer better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate easier scale-up, contributing to both efficiency and sustainability.

Greener Solvents and Catalysts: A shift towards using more environmentally benign solvents and developing catalysts based on earth-abundant metals will be a key aspect of making the synthesis more sustainable. nih.gov

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Halogen-Metal Exchange & Borylation | Established and versatile | Milder reaction conditions, reducing cryogenic needs orgsyn.org |

| Palladium-Catalyzed Cross-Coupling | Good functional group tolerance | More active and stable catalysts, broader substrate scope arkat-usa.org |

| Catalytic C-H Borylation | High atom economy, fewer steps | Improving regioselectivity and catalyst turnover arkat-usa.org |

| Flow Chemistry | Enhanced safety, scalability, and control | Integration of catalytic systems into continuous processes |

Expanding the Scope of Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C bonds. nbinno.com Future work in this area will aim to push the boundaries of this and other coupling reactions.

Key areas of future exploration include:

Diversification of Coupling Partners: While couplings with aryl and heteroaryl halides are common, future studies will likely explore more challenging partners. This includes expanding the use of this boronic acid with a wider range of heteroaryl chlorides, which are often less reactive but more readily available than bromides or iodides. acs.org

Novel Catalytic Systems: There is a continuous drive to develop more robust and versatile palladium catalysts. Research will focus on new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can promote efficient coupling of sterically hindered substrates or overcome catalyst deactivation. nih.gov The development of catalysts that operate in greener solvents, such as water, is also a significant goal. nih.gov

Alternative Coupling Reactions: Beyond the Suzuki-Miyaura reaction, there is potential to explore other metal-catalyzed reactions. This could involve Chan-Lam coupling for C-N or C-O bond formation or exploring rhodium-catalyzed reactions for asymmetric synthesis, which could introduce chirality. researchgate.net The unique electronic nature of the pyridine (B92270) ring can influence the outcomes of these transformations in novel ways.

Rational Design of Derivatives for Specific Applications

The true potential of this compound lies in its use as a scaffold for creating new molecules with tailored functions. oaepublish.com Rational design, guided by an understanding of structure-activity relationships, will be paramount.

Medicinal Chemistry: The boronic acid functional group is a key feature in several approved drugs, valued for its ability to form reversible covalent bonds with enzyme active sites. nih.govhud.ac.uk Future research will involve designing derivatives of this compound as potential inhibitors for various enzymes. The pyridine core is a common motif in pharmaceuticals, and modifications to this scaffold can tune properties like solubility, metabolic stability, and target binding affinity. researchgate.net

Materials Science: The pyridine moiety is an excellent building block for advanced materials due to its electronic properties and ability to coordinate with metals. nbinno.comresearchgate.net Derivatives of this compound could be used to synthesize novel organic light-emitting diodes (OLEDs), polymers for organic photovoltaics, or ligands for creating metal-organic frameworks (MOFs) with specific catalytic or adsorption properties. nbinno.comrsc.org

Agrochemicals: The pyridine ring is a well-established toxophore in many successful pesticides and herbicides. Future research could focus on creating derivatives that exhibit high efficacy against specific pests or weeds while maintaining low environmental toxicity.

| Application Area | Design Strategy | Target Property |

|---|---|---|

| Medicinal Chemistry | Modify substituents on the pyridine ring to interact with enzyme pockets. | Enhanced potency, selectivity, and pharmacokinetic profile. hud.ac.ukresearchgate.net |

| Materials Science | Incorporate into larger π-conjugated systems via cross-coupling. | Tuned electronic and photophysical properties for OLEDs or sensors. nbinno.comrsc.org |

| Catalysis | Use as a ligand for transition metal complexes. | Improved catalytic activity, selectivity, and stability. nbinno.com |

| Agrochemicals | Systematic variation of functional groups to optimize biological activity. | High target efficacy and favorable environmental profile. |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new ones. A synergistic approach combining experimental techniques with computational modeling is the most powerful way to achieve this.

Experimental Studies: Advanced experimental methods, such as in-situ reaction monitoring using spectroscopic techniques (e.g., NMR, IR) and detailed kinetic analysis, can help identify reaction intermediates and understand the factors controlling reaction rates and selectivity.

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly crucial for elucidating complex reaction pathways. mdpi.commdpi.com For Suzuki-Miyaura reactions involving this compound, DFT can be used to model the energies of intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), providing insights that are difficult to obtain experimentally. nih.govrsc.org This understanding can explain unexpected outcomes, such as the formation of side products, and guide the rational design of better catalysts and reaction conditions. mdpi.com

Future research will likely see the close integration of these approaches to tackle key mechanistic questions, leading to more predictable and efficient synthetic chemistry based on this valuable pyridine building block.

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-methylpyridine-3-boronic acid?

- Methodology : The synthesis typically involves Miyaura borylation , where halogenated pyridine precursors (e.g., 2-chloro-5-methylpyridine) undergo palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Precursor preparation : Starting with 2-chloro-5-methylpyridine, ensure halogen activation for boron insertion.

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos/XPhos enhances reaction efficiency .

- Purification : Column chromatography or recrystallization isolates the product (>97% purity, as noted in commercial-grade syntheses) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, boronic acid protons at δ 6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% by area normalization) and detects impurities like dehalogenated byproducts .

- Elemental Analysis : Confirms empirical formula (C₆H₆BClNO₂) .

Advanced Research Questions

Q. What challenges arise in achieving high coupling efficiency with this boronic acid in Suzuki-Miyaura reactions?

- Methodology :

- Steric hindrance : The methyl and chloro substituents at positions 5 and 2 reduce reactivity. Mitigate by:

- Optimizing catalyst systems : Use PdCl₂(dtbpf) or Buchwald ligands to enhance steric tolerance .

- Temperature control : Reactions at 80–100°C improve yields compared to room temperature .

- Base selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures minimizes boronic acid protodeboronation .

Q. How do storage conditions affect the stability and reactivity of this compound?

- Methodology :

- Hygroscopicity : Store under inert gas (N₂/Ar) at –20°C to prevent boronic acid dimerization or oxidation .

- Solvent compatibility : Pre-dry DMSO or DMF to avoid hydrolysis; anhydrous conditions preserve reactivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodology :

- Variable catalyst performance : Screen ligands (e.g., SPhos vs. XPhos) to identify optimal systems for specific substrates.

- Reaction monitoring : Use in-situ IR or LC-MS to track intermediate formation and adjust stoichiometry .

- Data normalization : Compare yields under standardized conditions (e.g., 1:1.2 boronic acid:halide ratio, 80°C) .

Key Recommendations

- Synthetic Optimization : Prioritize ligand screening and anhydrous conditions for high-yield reactions.

- Characterization Rigor : Combine NMR with mass spectrometry to confirm molecular integrity.

- Storage Protocols : Use sealed, desiccated containers to mitigate degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.